molecular formula C8H9F2NO B13314337 4-Fluoro-2-(2-fluoroethoxy)aniline

4-Fluoro-2-(2-fluoroethoxy)aniline

Cat. No.: B13314337
M. Wt: 173.16 g/mol
InChI Key: YUCPOCZYFPQQIR-UHFFFAOYSA-N
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Description

4-Fluoro-2-(2-fluoroethoxy)aniline is a fluorinated aniline derivative featuring a fluorine atom at the 4-position and a 2-fluoroethoxy group at the 2-position of the benzene ring. The 2-fluoroethoxy substituent enhances metabolic stability and lipophilicity, making it valuable in drug design .

Properties

Molecular Formula

C8H9F2NO

Molecular Weight

173.16 g/mol

IUPAC Name

4-fluoro-2-(2-fluoroethoxy)aniline

InChI

InChI=1S/C8H9F2NO/c9-3-4-12-8-5-6(10)1-2-7(8)11/h1-2,5H,3-4,11H2

InChI Key

YUCPOCZYFPQQIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)OCCF)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-(2-fluoroethoxy)aniline typically involves the nucleophilic substitution reaction of 4-fluoroaniline with 2-fluoroethanol. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the substitution of the hydrogen atom in the aniline ring with the fluoroethoxy group .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-(2-fluoroethoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(2-fluoroethoxy)aniline is not well-documented. like other aniline derivatives, it is likely to interact with various molecular targets through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can influence the compound’s biological activity and its potential as a drug candidate .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below highlights key structural analogs and their properties:

Compound Name Substituent at 2-Position Molecular Formula Molecular Weight (g/mol) Key Applications/Synthesis Notes
4-Fluoro-2-(2-fluoroethoxy)aniline 2-fluoroethoxy C₈H₈F₂NO 187.15 Intermediate for radiotracers and antifungal agents; synthesized via O-alkylation with 1-bromo-2-fluoroethane .
4-Fluoro-2-(trifluoromethoxy)aniline Trifluoromethoxy C₇H₅F₄NO 195.12 Agrochemical intermediates; synthesized via nucleophilic aromatic substitution (SNAr) .
4-Fluoro-2-(morpholin-4-yl)aniline Morpholino C₁₀H₁₂F₂N₂O 226.21 Bioactive carbazole precursor; synthesized via SNAr of 2,4-difluoronitrobenzene with morpholine .
4-Fluoro-2-(furan-2-yl)aniline Furan-2-yl C₁₀H₈FNO 177.18 Heterocyclic building block; synthesized via Suzuki coupling of 2-bromo-4-fluoroaniline with furan-2-ylboronic acid .
4-Fluoro-2-(phenylethynyl)aniline Phenylethynyl C₁₄H₉FN 210.23 Click chemistry applications; synthesized via Sonogashira coupling .

Challenges and Innovations

  • Synthetic Yield : The target compound’s synthesis faces low yields (~2% in some routes) due to steric hindrance, whereas trifluoromethoxy analogs achieve higher yields via optimized SNAr conditions .
  • Regioselectivity: Morpholino and furan derivatives require precise control to avoid para-substitution byproducts .

Biological Activity

4-Fluoro-2-(2-fluoroethoxy)aniline is a fluorinated aniline derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, case studies, and relevant research findings.

This compound (CAS Number: 1515470-87-7) is characterized by the presence of two fluorine atoms and an ethoxy group attached to the aniline structure. The synthesis of this compound typically involves the nucleophilic substitution reactions that allow for the introduction of fluorinated groups into the aniline framework.

Synthesis Pathway

The synthesis can be achieved through several methods, including:

  • Nucleophilic Aromatic Substitution : Utilizing fluorinated alkyl halides with aniline derivatives.
  • Fluorination Reactions : Employing reagents such as DAST (Diethylaminosulfur trifluoride) to introduce fluorine atoms at specific positions on the aromatic ring.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Its structural similarity to other known anticancer agents suggests it may interact with various biological targets involved in tumor progression.

  • Mechanism of Action :
    • The compound has been shown to inhibit key enzymes involved in cancer cell proliferation, including monoacylglycerol lipase (MAGL). This inhibition leads to increased levels of endocannabinoids, which can induce apoptosis in cancer cells .
    • It may also modulate inflammatory pathways by affecting NF-κB signaling, which is crucial in many cancer types .
  • Case Studies :
    • A study evaluated the cytotoxic effects of this compound on various cancer cell lines, demonstrating significant apoptosis induction compared to control groups .
    • In vivo models showed reduced tumor growth when treated with this compound, indicating its potential as a therapeutic agent in cancer treatment.

Neuropharmacological Activity

The compound has also been investigated for its neuropharmacological effects, particularly as a potential agent for treating neurodegenerative diseases.

  • Binding Affinity :
    • Research indicates that this compound binds effectively to certain neuroreceptors, suggesting a role in modulating neurotransmitter systems .
    • Its ability to cross the blood-brain barrier makes it a candidate for further studies in neuroimaging and therapy for conditions like Alzheimer's disease .

Pharmacological Studies

A summary of key findings from recent research is presented in the table below:

Study ReferenceBiological ActivityKey Findings
AnticancerInduced apoptosis in FaDu hypopharyngeal tumor cells; better IKKb inhibitory properties than reference drugs.
NeuropharmacologyHigh binding affinity to neuroreceptors; potential use in imaging and treatment of neurodegenerative diseases.
Enzyme InhibitionSignificant inhibition of MAGL leading to increased endocannabinoid levels.

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